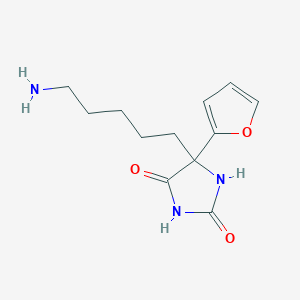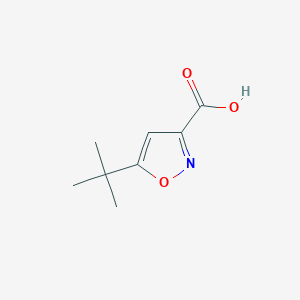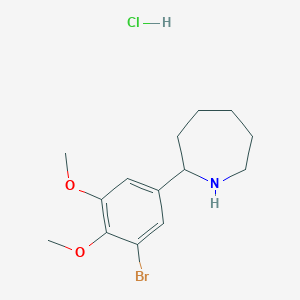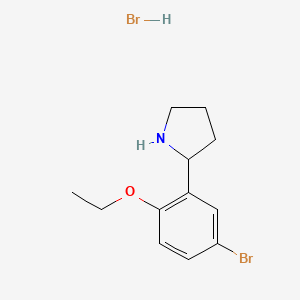
4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
The compound "4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one" is a derivative of the 3H-pyrazol-3-one family, which is known for its diverse range of biological activities and chemical properties. The structure of this compound suggests it may have interesting interactions due to the presence of an aminoethyl group and a phenyl group attached to the pyrazolone ring.
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the reaction of various reagents to introduce different substituents onto the pyrazolone ring. For example, the reaction of 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one with different aldehydes in ethanol/acetic acid under reflux conditions can lead to the formation of substituted pyrazolones . Similarly, the reaction of 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile followed by various reagents can yield a range of oxopyrazolinylpyridines and related compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often characterized by X-ray diffraction methods. For instance, the crystal and molecular structure of related compounds such as 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one has been determined, revealing intramolecular hydrogen bonding and the predominant tautomeric form in the solid state . These structural insights are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyrazolone derivatives can undergo various chemical reactions, including Michael addition, cycloaddition, and condensation reactions. For example, 4-(Dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one reacts with α-amino acids and their esters to form azomethine ylides, which can further react to form cycloadducts . These reactions demonstrate the reactivity of the pyrazolone ring and its potential for forming diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, Schiff base ligands derived from pyrazolone have been characterized using various spectroscopic techniques, and their tautomeric equilibria have been studied . The crystal structure of these compounds can also reveal information about their stability and intermolecular interactions .
Mécanisme D'action
Target of Action
The primary target of 4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is Carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining the pH balance in the body and facilitating the transport of carbon dioxide and protons in the blood .
Mode of Action
The compound interacts with its target, Carbonic anhydrase 2, by binding to the active site of the enzyme
Biochemical Pathways
The compound’s interaction with Carbonic anhydrase 2 potentially affects the carbon dioxide transport pathway . This pathway is crucial for the removal of metabolic carbon dioxide from tissues and its excretion from the body .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability
Result of Action
Its interaction with carbonic anhydrase 2 suggests that it may influence the transport of carbon dioxide and protons in the body .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability at low pH values suggests that it may be more effective in acidic environments. Additionally, liver diseases caused by factors like excessive alcohol intake, high fat and/or high sugar diet, and viral infection can influence the compound’s efficacy .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These interactions are crucial for understanding its potential therapeutic applications and biochemical behavior.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of dopamine receptors, which play a role in motor control, motivation, and reward pathways . This modulation can lead to changes in cellular responses and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been reported to covalently modify the hydroxyl groups of serine residues in enzymes, thereby inhibiting their activity . This mechanism is essential for its role as a protease inhibitor.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that it can reduce inflammation and pain in animal models at specific dosages . Excessive doses may result in toxicity and adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it is metabolized by monoamine oxidases and catechol-O-methyltransferase, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with dopamine transporters, which facilitate its uptake and distribution in the brain . This interaction is essential for its effects on the central nervous system and overall pharmacological profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles and compartments within the cell.
Propriétés
IUPAC Name |
4-(2-aminoethyl)-5-ethyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-12-11(8-9-14)13(17)16(15-12)10-6-4-3-5-7-10/h3-7,15H,2,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJCEOLTRYVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N(N1)C2=CC=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177531 | |
| Record name | 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952959-53-4 | |
| Record name | 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)



![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)








